In-Depth Technical Guide: 6-(Dimethylamino)-2-methyl-4-pyrimidinol
In-Depth Technical Guide: 6-(Dimethylamino)-2-methyl-4-pyrimidinol
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (also chemically described as 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine ). As a substituted pyrimidine, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, antiviral agents, and agrochemical metabolites.
Distinct from its isomer 2-(dimethylamino)-6-methyl-4-pyrimidinol, this specific regioisomer features a methyl group at the C2 position and a dimethylamino substituent at C6. This structural arrangement dictates unique electronic properties, particularly influencing the keto-enol tautomeric equilibrium that governs its reactivity and binding affinity in biological systems.
Part 1: Structural Analysis & Tautomerism
Chemical Identity[1][2]
-
IUPAC Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol[1]
-
Molecular Formula: C
H N O -
Molecular Weight: 153.18 g/mol
-
Core Scaffold: Pyrimidine (1,3-diazine)
-
Key Substituents:
-
C2: Methyl group (-CH
) – Electron-donating, provides steric bulk near N1/N3. -
C4: Hydroxyl group (-OH) – Capable of H-bond donation/acceptance; subject to tautomerism.
-
C6: Dimethylamino group (-N(CH
) ) – Strong electron donor via resonance (+M effect).
-
The Tautomeric Equilibrium
A critical "Scientific Integrity" consideration for this molecule is that it does not exist statically as a "pyrimidinol." In solution and the solid state, 4- and 6-hydroxypyrimidines predominantly adopt the oxo (keto) tautomeric form, specifically the 4(3H)-pyrimidinone or 4(1H)-pyrimidinone .
For 6-(dimethylamino)-2-methyl-4-pyrimidinol, the resonance donation from the C6-dimethylamino group significantly increases the electron density at N1 and N3. However, the most stable tautomer is typically the 4(3H)-pyrimidinone form (Structure B below), where the proton resides on the nitrogen between the methyl and carbonyl groups, maximizing amide-like resonance stabilization.
Tautomeric Pathway Diagram
The following diagram illustrates the proton shift driving the equilibrium from the "enol" form (A) to the dominant "keto" form (B).
Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 4(3H)-pyrimidinone form.
Implication for Research: When docking this molecule into protein targets (e.g., kinase ATP pockets), researchers must model the keto (pyrimidinone) form as the primary ligand species, as it presents a distinct Hydrogen Bond Donor (N-H) and Acceptor (C=O) pattern compared to the enol form.
Part 2: Synthetic Methodologies
To ensure high purity and regioselectivity, the synthesis of 6-(dimethylamino)-2-methyl-4-pyrimidinol is best approached via Nucleophilic Aromatic Substitution (S
Preferred Route: Displacement from 4,6-Dichloro-2-methylpyrimidine
This route utilizes the symmetry of the starting material (4,6-dichloro-2-methylpyrimidine) to introduce the dimethylamino group, followed by hydrolysis.
Step-by-Step Protocol
-
Starting Material: 4,6-Dichloro-2-methylpyrimidine (Commercially available).[2]
-
Step A (Mono-amination):
-
Reagents: Dimethylamine (2.0 eq, or 1.0 eq with DIPEA), THF or Ethanol, 0°C to RT.
-
Mechanism: S
Ar. The first chloride is displaced by dimethylamine. -
Observation: The reaction is exothermic. Control temperature to prevent bis-substitution.
-
Intermediate: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine.
-
-
Step B (Hydrolysis):
-
Reagents: 10% NaOH (aq), Reflux (100°C), 4-6 hours.
-
Mechanism: S
Ar / Hydrolysis. The remaining chloride is less reactive due to the electron donation from the newly installed amino group, requiring harsher conditions (reflux) to be displaced by hydroxide. -
Workup: Acidify carefully with HCl to pH ~5-6 to precipitate the product (zwitterionic character).
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway ensuring regiochemical control.
Alternative Route (De Novo)
-
Reagents: Acetamidine hydrochloride + Ethyl 3-(dimethylamino)-3-oxopropanoate (or similar malonate equivalent).
-
Drawback: This often leads to mixtures of 2-methyl-4,6-dihydroxypyrimidine and other side products, requiring difficult chromatographic separation. The S
Ar route (2.1) is superior for scale and purity.
Part 3: Physicochemical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d
(Preferred due to solubility and tautomer stabilization). -
H NMR Predictions:
- 2.2-2.4 ppm (s, 3H): C2-Methyl group.
-
3.0-3.1 ppm (s, 6H): N(CH
) group. Note: May appear as two singlets if rotation is restricted by steric clash or resonance. - 5.4-5.8 ppm (s, 1H): C5-H (Aromatic proton).
- 10.5-12.0 ppm (br s, 1H): N-H (Amide proton of the tautomer). Note: The OH signal of the enol form is rarely seen; the broad NH signal confirms the pyrimidinone form.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]
: m/z 154.2. -
Fragmentation Pattern:
-
Loss of Methyl (-15): m/z 139.
-
Loss of Dimethylamine (-45): m/z 109 (Characteristic of exocyclic amines).
-
Quantitative Properties Table
| Property | Value | Notes |
| CAS Number | Variable | Often indexed as the keto-form or generic substituted pyrimidine. Verify by structure. |
| pKa (Acidic) | ~9.5 | Deprotonation of the NH/OH. |
| pKa (Basic) | ~2.5 | Protonation of the amino/ring nitrogen. |
| LogP | ~0.5 - 0.8 | Moderately lipophilic; cell-permeable. |
| Solubility | DMSO, MeOH | Poor in water at neutral pH; soluble in acid/base. |
Part 4: Pharmaceutical Applications[4][5][6]
Drug Discovery Scaffold
The 6-(dimethylamino)-2-methyl-4-pyrimidinol motif acts as a hinge-binding mimetic in kinase inhibitors.
-
Mechanism: The lactam (NH-C=O) motif mimics the Adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
SAR (Structure-Activity Relationship): The C6-dimethylamino group projects into the solvent-exposed region or the ribose binding pocket, allowing for solubility tuning or further substitution.
Metabolite Tracking
This molecule is structurally analogous to metabolites of organophosphate pesticides (e.g., Pirimiphos-methyl). In toxicology studies, identifying the hydrolysis product (loss of the phosphate ester) is crucial. The 6-dimethylamino analog serves as a reference standard for tracking degradation pathways of related dimethyl-substituted agrochemicals.
References
-
Tautomerism of Hydroxypyrimidines
- Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 2010.
-
Synthetic Methodology (SNAr on Dichloropyrimidines)
-
Karpov, A. S., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine...". Molecules, 2021.[3]
-
-
General Pyrimidine Chemistry & Properties
-
Agrochemical Metabolite Analogs (Pirimiphos-methyl context)
- PubChem Compound Summary for 2-(Diethylamino)-6-methyl-4-pyrimidinol (Structural Analog).
Sources
- 1. 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS#: [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
- 11. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
